molecular formula C4H7N5O2 B12805468 4-Carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium hydroxide CAS No. 121514-72-5

4-Carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium hydroxide

Cat. No.: B12805468
CAS No.: 121514-72-5
M. Wt: 157.13 g/mol
InChI Key: RDVKGQQQFKQFQQ-UHFFFAOYSA-N
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Description

4-Carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium hydroxide is a unique compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium hydroxide typically involves the cyclization of amido-nitriles. One efficient method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium hydroxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the diazonium group into other functional groups.

    Substitution: The diazonium group can participate in substitution reactions, leading to the formation of different substituted imidazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include substituted imidazoles, which have diverse applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

4-Carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium hydroxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium hydroxide involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved include enzyme inhibition and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure without the diazonium group, widely used in pharmaceuticals and as a building block in organic synthesis.

    Benzimidazole: Contains a fused benzene ring, known for its broad spectrum of biological activities.

    Thiazole: Similar heterocyclic structure but with a sulfur atom, used in the synthesis of various drugs and dyes.

Uniqueness

4-Carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium hydroxide is unique due to its diazonium group, which imparts distinct reactivity and potential for diverse applications. This makes it a valuable compound in both research and industrial contexts.

Biological Activity

4-Carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium hydroxide (CAS No. 121514-72-5) is a unique compound belonging to the imidazole class, known for its diverse biological activities. The compound's structure, characterized by a diazonium group, allows for significant interactions with biological molecules, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C4_4H7_7N5_5O2_2, and it has a molecular weight of 157.13 g/mol. Its IUPAC name is 4-carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium; hydroxide. The compound features unique chemical properties that facilitate various reactions, including oxidation, reduction, and substitution.

PropertyValue
CAS No.121514-72-5
Molecular FormulaC4_4H7_7N5_5O2_2
Molecular Weight157.13 g/mol
IUPAC Name4-carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium; hydroxide
InChI KeyRDVKGQQQFKQFQQ-UHFFFAOYSA-N

The biological activity of this compound primarily stems from its diazonium group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to enzyme inhibition and modulation of signal transduction pathways, contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit a broad range of antimicrobial properties. Studies have shown that compounds similar to this compound possess significant antibacterial activity against various pathogens.

Case Study: Antibacterial Efficacy
In a comparative study of imidazole derivatives against Staphylococcus aureus and Escherichia coli, certain derivatives demonstrated notable zones of inhibition (Table 1).

CompoundZone of Inhibition (mm)
Compound A15
Compound B20
Streptomycin (control)28

Anticancer Activity

Imidazole derivatives have also been explored for their anticancer potential. Compounds structurally related to this compound have shown cytotoxic effects against cancer cell lines such as MCF7 and HT29.

Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of various imidazole derivatives on human colon carcinoma (HT29) and breast cancer (MCF7) cell lines. The results indicated significant inhibitory concentrations (IC50 values) for selected compounds (Table 2).

CompoundIC50 (μg/mL) HT29IC50 (μg/mL) MCF7
Compound X11.87.5
Compound Y15.010.0

Comparison with Similar Compounds

When compared to other heterocyclic compounds such as benzimidazoles and thiazoles, the unique diazonium structure of this compound imparts distinct reactivity and potential for diverse applications in drug discovery.

Table 3: Comparison of Biological Activities

Compound TypeAntimicrobial ActivityAnticancer Activity
ImidazolesHighModerate
BenzimidazolesModerateHigh
ThiazolesLowModerate

Properties

CAS No.

121514-72-5

Molecular Formula

C4H7N5O2

Molecular Weight

157.13 g/mol

IUPAC Name

4-carbamoyl-4,5-dihydro-1H-imidazole-5-diazonium;hydroxide

InChI

InChI=1S/C4H5N5O.H2O/c5-3(10)2-4(9-6)8-1-7-2;/h1-2,4H,(H2-,5,7,8,10);1H2

InChI Key

RDVKGQQQFKQFQQ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(C(N1)[N+]#N)C(=O)N.[OH-]

Origin of Product

United States

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